sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide
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Overview
Description
BI-11634 is a small molecule drug that acts as a factor Xa inhibitor. It has the molecular formula C22H23ClN4NaO4 and a molecular weight of 464.8818 g/mol . This compound is primarily being researched for its potential use in treating cardiovascular disorders .
Preparation Methods
The synthesis of BI-11634 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BI-11634 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: BI-11634 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
BI-11634 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving factor Xa inhibitors.
Biology: The compound is studied for its interactions with biological targets, particularly factor Xa.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
BI-11634 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the coagulation cascade. By inhibiting factor Xa, BI-11634 prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This mechanism makes it a potential therapeutic agent for preventing and treating thromboembolic disorders .
Comparison with Similar Compounds
BI-11634 is unique among factor Xa inhibitors due to its specific molecular structure and interaction with the enzyme. Similar compounds include:
Rivaroxaban: Another factor Xa inhibitor used clinically to prevent and treat blood clots.
Apixaban: A factor Xa inhibitor with a different molecular structure but similar therapeutic use.
Edoxaban: Another factor Xa inhibitor with distinct pharmacokinetic properties.
These compounds share the common mechanism of inhibiting factor Xa but differ in their molecular structures, pharmacokinetics, and clinical applications .
Properties
CAS No. |
1622159-00-5 |
---|---|
Molecular Formula |
C22H22ClN4NaO4 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide |
InChI |
InChI=1S/C22H23ClN4O4.Na/c1-13-9-14(3-6-19(13)27-7-8-31-12-20(27)28)22(29)26-18(11-30-2)21-24-16-5-4-15(23)10-17(16)25-21;/h3-6,9-10,18H,7-8,11-12H2,1-2H3,(H2,24,25,26,29);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
OJSUHLVJVGHFKW-FERBBOLQSA-M |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)[N-][C@@H](COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
SMILES |
CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)[N-]C(COC)C2=NC3=C(N2)C=C(C=C3)Cl)N4CCOCC4=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-11634; BI 11634; BI11634 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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